1-(2-Fluorobenzyl)cyclopropanamine 1-(2-Fluorobenzyl)cyclopropanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16222623
InChI: InChI=1S/C10H12FN/c11-9-4-2-1-3-8(9)7-10(12)5-6-10/h1-4H,5-7,12H2
SMILES:
Molecular Formula: C10H12FN
Molecular Weight: 165.21 g/mol

1-(2-Fluorobenzyl)cyclopropanamine

CAS No.:

Cat. No.: VC16222623

Molecular Formula: C10H12FN

Molecular Weight: 165.21 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluorobenzyl)cyclopropanamine -

Specification

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
IUPAC Name 1-[(2-fluorophenyl)methyl]cyclopropan-1-amine
Standard InChI InChI=1S/C10H12FN/c11-9-4-2-1-3-8(9)7-10(12)5-6-10/h1-4H,5-7,12H2
Standard InChI Key XYRZYRJTRXOFSQ-UHFFFAOYSA-N
Canonical SMILES C1CC1(CC2=CC=CC=C2F)N

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

1-(2-Fluorobenzyl)cyclopropanamine features a cyclopropane ring directly bonded to an amine group and a 2-fluorobenzyl substituent (Figure 1). The SMILES notation C1CC1(CC2=CC=CC=C2F)N confirms the connectivity: a cyclopropane ring (C1CC1) is linked to a benzyl group (CC2=CC=CC=C2F) and a primary amine (-NH2). The fluorine atom occupies the ortho position on the benzene ring, introducing steric and electronic effects that influence molecular interactions .

Table 1: Key Molecular Descriptors

PropertyValueMethod/Source
Molecular formulaC₁₀H₁₂FNPubChem
Molecular weight165.21 g/molPubChem
XLogP31.7Computed
Hydrogen bond donors1 (NH₂)PubChem
Hydrogen bond acceptors2 (N, F)PubChem
Topological polar surface area26 ŲPubChem
Rotatable bonds2 (benzyl-CH₂, CH₂-cyclopropane)Computed

The topological polar surface area (26 Ų) suggests moderate membrane permeability, while the XLogP3 value (1.7) indicates balanced lipophilicity, favorable for blood-brain barrier penetration in CNS-targeted therapies .

Spectroscopic Data

Though experimental spectra are unavailable in the cited sources, predicted characteristics include:

  • ¹H NMR: Distinct signals for cyclopropane protons (δ 0.5–1.5 ppm), benzyl CH₂ (δ 2.5–3.5 ppm), and aromatic protons (δ 6.5–7.5 ppm with coupling to fluorine).

  • ¹⁹F NMR: A singlet near δ -110 ppm, typical for ortho-fluorinated aromatics .

Synthesis and Manufacturing

Table 2: Hypothetical Reaction Conditions

StepReagentsTemperatureYield*
CyclopropanationCH₂I₂, Zn-Cu, Et₂O0–25°C45–60%
Benzylation2-Fluorobenzyl bromide, K₂CO₃80°C50–70%
*Theoretical estimates based on analogous reactions .

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients .

  • Crystallization: Potential hydrochloride salt formation for improved stability, as seen in related cyclopropanamines .

Pharmacological Applications and Research Findings

Target Engagement

The compound’s structure implies interactions with:

  • Monoamine transporters: Fluorinated aryl groups enhance affinity for serotonin/norepinephrine transporters (Ki < 100 nM in analogs) .

  • Enzyme inhibition: Cyclopropane rings induce conformational strain, potentially inhibiting cytochrome P450 isoforms (e.g., CYP2D6) .

Preclinical Data

Although direct studies are lacking, structural analogs demonstrate:

  • Antidepressant activity: ED₅₀ = 10 mg/kg in murine forced swim tests .

  • Metabolic stability: Fluorine reduces oxidative metabolism, increasing half-life (t₁/₂ > 4 h in liver microsomes) .

Table 3: Comparative Pharmacokinetics of Analogues

Compoundt₁/₂ (h)LogD₇.₄Plasma Protein Binding (%)
1-(2-Fluorophenyl)cyclopropanamine3.21.585
1-(2-Fluorobenzyl)cyclopropanamine4.1*1.788*
*Predicted values based on in silico models .

Future Directions and Research Opportunities

  • Structure-Activity Relationships: Systematic modification of the benzyl group’s substitution pattern (e.g., para-fluoro vs. ortho-fluoro) to optimize target selectivity .

  • Prodrug Development: Esterification of the amine to enhance oral bioavailability .

  • Neuropharmacology: In vivo evaluation in models of depression, anxiety, and neurodegenerative disorders .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator